![molecular formula C30H22N4 B15008177 2,2',5,5'-tetraphenyl-2H,2'H-3,3'-bipyrazole](/img/structure/B15008177.png)
2,2',5,5'-tetraphenyl-2H,2'H-3,3'-bipyrazole
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Overview
Description
2,2’,5,5’-Tetraphenyl-2H,2’H-3,3’-bipyrazole is a complex organic compound characterized by its unique structure, which includes two pyrazole rings each substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’-tetraphenyl-2H,2’H-3,3’-bipyrazole typically involves the reaction of hydrazine derivatives with diketones or their equivalents
Industrial Production Methods
While specific industrial production methods for 2,2’,5,5’-tetraphenyl-2H,2’H-3,3’-bipyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2’,5,5’-Tetraphenyl-2H,2’H-3,3’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2’,5,5’-Tetraphenyl-2H,2’H-3,3’-bipyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,2’,5,5’-tetraphenyl-2H,2’H-3,3’-bipyrazole exerts its effects is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4,4’,5,5’-Tetranitro-2H,2’H-3,3’-bipyrazole: Known for its energetic properties and used in explosives.
3,3’,5,5’-Tetraphenyl-1H,1’H-4,4’-bipyrazole: Similar in structure but with different substitution patterns, leading to different chemical properties.
Uniqueness
2,2’,5,5’-Tetraphenyl-2H,2’H-3,3’-bipyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C30H22N4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-(2,5-diphenylpyrazol-3-yl)-1,3-diphenylpyrazole |
InChI |
InChI=1S/C30H22N4/c1-5-13-23(14-6-1)27-21-29(33(31-27)25-17-9-3-10-18-25)30-22-28(24-15-7-2-8-16-24)32-34(30)26-19-11-4-12-20-26/h1-22H |
InChI Key |
FUEGHUIETSUFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC(=NN3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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